1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene
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Overview
Description
1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol . This compound is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene involves several steps, typically starting with the fluorination and iodination of a benzene derivative. One common method includes the use of radical trifluoromethylation, where trifluoromethyl groups are introduced to the benzene ring through radical intermediates . The reaction conditions often involve the use of specific reagents like diethylaminosulfur trifluoride (DAST) and solvents such as dichloromethane (DCM) under controlled temperatures .
Chemical Reactions Analysis
1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common reagents used in these reactions include DAST for fluorination and various metal catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
- 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene
- 1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene
- 1,4-Diiodo-2-fluoro-6-(trifluoromethylthio)benzene
These compounds share similar structural features but differ in the positions of the substituents on the benzene ring. The unique arrangement of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C7H2F4I2S |
---|---|
Molecular Weight |
447.96 g/mol |
IUPAC Name |
2-fluoro-1,4-diiodo-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-5-3(12)1-2-4(13)6(5)14-7(9,10)11/h1-2H |
InChI Key |
LPJOGVNMGJBVNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1I)F)SC(F)(F)F)I |
Origin of Product |
United States |
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